molecular formula C22H25F2NO5 B12338572 2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-

2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-

Cat. No.: B12338572
M. Wt: 421.4 g/mol
InChI Key: SHOYFMMYOPYJML-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple fluorine atoms and hydroxyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .

Preparation Methods

The synthesis of 2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy- involves several steps. One common method includes the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol with chloromethyl compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at room temperature and normal pressure . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: It is a key intermediate in the synthesis of drugs used to treat cardiovascular diseases, such as beta-blockers.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Compared to other similar compounds, 2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy- stands out due to its unique combination of fluorine atoms and hydroxyl groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C22H25F2NO5

Molecular Weight

421.4 g/mol

IUPAC Name

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C22H25F2NO5/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2

InChI Key

SHOYFMMYOPYJML-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O

Origin of Product

United States

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